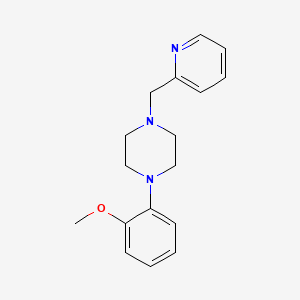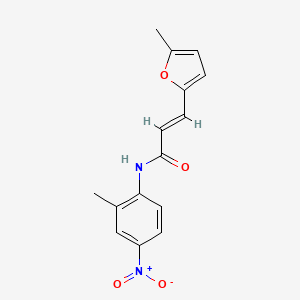
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. FUB-144 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. FUB-144 has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.
Mechanism of Action
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase, which decreases the production of cyclic AMP (cAMP) and activates various downstream signaling pathways. The activation of the CB1 receptor by this compound is responsible for the psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are involved in the regulation of neuronal activity and behavior. This compound has also been shown to modulate the activity of ion channels, such as the voltage-gated calcium channels and the NMDA receptors, which are involved in the regulation of synaptic transmission and plasticity.
Advantages and Limitations for Lab Experiments
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide has several advantages for lab experiments. This compound is a potent agonist of the CB1 receptor, which makes it a useful tool for investigating the mechanism of action of cannabinoids. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to natural cannabinoids. However, this compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. This compound may also have off-target effects that can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide in scientific research. This compound can be used to investigate the role of the CB1 receptor in various physiological and pathological conditions, such as pain, inflammation, and addiction. This compound can also be used to develop new cannabinoid-based therapeutics that target the CB1 receptor. Furthermore, this compound can be used to study the structure-activity relationship of cannabinoids and to develop new synthetic cannabinoids with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide involves the condensation of 2-(3-pyrrolidinyl)benzaldehyde with 1,3-dihydro-2-benzofuran-5-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acylation of the resulting amine with benzoyl chloride. The purity of this compound can be determined by various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This compound has been used to study the effects of cannabinoids on neuronal activity, synaptic transmission, and behavioral responses.
properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-16-6-5-14-11-23-12-15(14)9-16)18-4-2-1-3-17(18)13-7-8-20-10-13/h1-6,9,13,20H,7-8,10-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWRQNQJORSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NC3=CC4=C(COC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)


![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5343964.png)

![2-(4-methyl-3-nitrophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B5343978.png)
![N-methyl-3-[(3-methyl-3,9-diazaspiro[5.6]dodec-9-yl)carbonyl]pyridin-2-amine](/img/structure/B5343985.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B5343996.png)
![N-{4-[({4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5344000.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5344010.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344012.png)